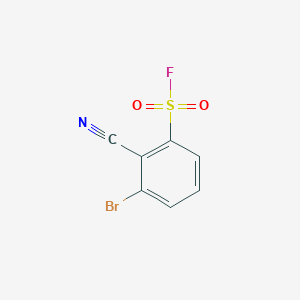

3-Bromo-2-cyanobenzene-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO2S |

|---|---|

Molecular Weight |

264.07 g/mol |

IUPAC Name |

3-bromo-2-cyanobenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H3BrFNO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H |

InChI Key |

OLFKBULFRRNHGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Cyanobenzene 1 Sulfonyl Fluoride and Analogous Structures

Strategies for Constructing the Aryl Sulfonyl Fluoride (B91410) Moiety

Direct methods for introducing the sulfonyl fluoride group onto an aromatic ring offer an efficient route to these valuable compounds from readily available starting materials.

Direct Fluorosulfonylation Approaches

These methods build the C-S bond and the S-F bond in a concerted or sequential one-pot process, starting from precursors like aryl halides, diazonium salts, or organometallic reagents.

A prominent one-pot, two-step methodology for the synthesis of aryl sulfonyl fluorides from aryl halides, such as the analogous 3-bromo-2-cyanobenzonitrile, involves a palladium-catalyzed reaction. In this process, an aryl bromide is coupled with a sulfur dioxide surrogate, like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an ammonium sulfinate salt intermediate in situ. This intermediate is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. This strategy is advantageous as it avoids the isolation of the potentially unstable sulfinate intermediates.

While this reaction is broadly applicable to a range of aryl bromides, the presence of various functional groups can influence reaction efficiency. For a substrate like 3-bromo-2-cyanobenzonitrile, the electron-withdrawing nature of the cyano group would be a key consideration in optimizing the palladium-catalyzed coupling step.

Table 1: Representative Conditions for Palladium-Catalyzed Fluorosulfonylation of Aryl Bromides

| Parameter | Condition |

|---|---|

| Aryl Halide | Aryl Bromide (e.g., 3-Bromo-2-cyanobenzonitrile) |

| Catalyst | PdCl₂(AmPhos)₂ or other Pd(II) complexes |

| SO₂ Source | DABSO |

| Base | Triethylamine (Et₃N) |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) |

| Solvent | Isopropanol (iPrOH) or similar |

| Temperature | Typically 75-110 °C |

| Typical Yields | 40-80% for various aryl bromides |

Aryldiazonium salts, which can be readily prepared from the corresponding anilines (e.g., 3-amino-2-bromobenzonitrile), are versatile precursors for aryl sulfonyl fluorides.

Copper-Catalyzed Pathway: A general and practical method involves the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cnnih.gov In a typical procedure, the diazonium salt is reacted with a sulfur dioxide source, such as DABSO, and a fluoride source like potassium bifluoride (KHF₂), in the presence of a copper(II) chloride catalyst. cas.cnnih.gov This reaction proceeds under mild, room temperature conditions and tolerates a wide array of functional groups, including nitriles, making it a suitable pathway for the synthesis of 3-bromo-2-cyanobenzene-1-sulfonyl fluoride. cas.cn The reaction is believed to proceed through the generation of an aryl radical via a single electron transfer (SET) process from a Cu(I) species. cas.cn

Radical Pathways: Metal-free, photocatalytic methods have also been developed, offering a complementary approach. nih.gov In these radical pathways, an aryl diazonium salt is activated by a photoredox catalyst under visible light irradiation. This generates an aryl radical, which is then trapped by a sulfur dioxide source. The resulting sulfonyl radical is subsequently fluorinated by a reagent like N-fluorobenzenesulfonimide (NFSI) to afford the aryl sulfonyl fluoride. nih.gov These reactions are prized for their mild conditions and high functional group tolerance. nih.govresearchgate.net

Table 2: Comparison of Fluorosulfonylation Methods from Aryldiazonium Salts

| Parameter | Copper-Catalyzed Method | Photocatalytic (Radical) Method |

|---|---|---|

| Precursor | Aryldiazonium tetrafluoroborate | Aryldiazonium tetrafluoroborate |

| Catalyst | CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | Ru(bpy)₃Cl₂ or organic photocatalyst |

| SO₂ Source | DABSO | DABSO |

| Fluoride Source | KHF₂ | N-Fluorobenzenesulfonimide (NFSI) |

| Energy Source | Thermal (Room Temperature) | Visible Light (e.g., Blue LEDs) |

| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Typical Yields | 50-92% cas.cn | 34-93% nih.gov |

An alternative direct approach is the fluorosulfurylation of organometallic reagents. Aryl Grignard reagents, prepared from the corresponding aryl bromides (e.g., 3-bromo-2-cyanobenzonitrile), can be reacted directly with sulfuryl fluoride (SO₂F₂) in a one-pot synthesis. nih.gov The Grignard reagent is added to a solution of sulfuryl fluoride at ambient temperature. This method provides a straightforward conversion to the desired aryl sulfonyl fluoride. The scope of this reaction includes various aryl and heteroaryl Grignard reagents, with reported yields typically ranging from moderate to good. nih.gov

Table 3: General Conditions for Fluorosulfurylation of Grignard Reagents

| Parameter | Condition |

|---|---|

| Starting Material | Arylmagnesium bromide |

| Reagent | Sulfuryl fluoride (SO₂F₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Typical Yields | 18-78% nih.gov |

Fluoride Exchange from Sulfonyl Chlorides (e.g., 3-Bromo-2-cyanobenzene-1-sulfonyl chloride)

One of the most established and widely used methods for synthesizing aryl sulfonyl fluorides is the nucleophilic substitution of chlorine in the corresponding aryl sulfonyl chloride. The precursor, 3-bromo-2-cyanobenzene-1-sulfonyl chloride, is a known compound, making this a highly viable route.

The halogen exchange (HALEX) reaction is typically accomplished by treating the sulfonyl chloride with an inorganic fluoride salt. Various conditions have been developed to facilitate this transformation.

A simple, mild, and efficient procedure utilizes a biphasic mixture of potassium fluoride (KF) in water and acetone. nih.govorganic-chemistry.org This method avoids the need for hazardous reagents or phase-transfer catalysts like crown ethers. The reaction generally proceeds to completion within a few hours at room temperature and demonstrates high yields across a broad range of substrates, including those with sensitive functional groups. nih.govorganic-chemistry.org Alternatively, potassium bifluoride (KHF₂) in solvents like acetonitrile can also be employed effectively. These methods are often high-yielding and represent a practical and scalable approach to the final product.

Table 4: Conditions for Fluoride Exchange from Aryl Sulfonyl Chlorides

| Parameter | Condition |

|---|---|

| Starting Material | 3-Bromo-2-cyanobenzene-1-sulfonyl chloride |

| Fluoride Source | Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) |

| Solvent System | Acetone/Water (biphasic) or Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yields | 84-100% nih.govorganic-chemistry.org |

Conversion from Sulfonamides to Sulfonyl Fluorides

A practical and widely adopted method for synthesizing sulfonyl fluorides involves the conversion of primary sulfonamides. This transformation is particularly valuable for the late-stage functionalization of complex molecules due to its mild conditions and high chemoselectivity. researchgate.net One notable method employs a pyrylium salt (Pyry-BF₄) in conjunction with magnesium chloride (MgCl₂) to activate the sulfonamide. researchgate.net This generates a sulfonyl chloride intermediate in situ, which is then converted to the more stable sulfonyl fluoride by a fluoride source, typically potassium fluoride (KF). researchgate.netccspublishing.org.cn

The reaction conditions are generally mild, proceeding at temperatures between 60 °C and 100 °C in a solvent like acetonitrile. researchgate.net This protocol demonstrates excellent functional group tolerance, allowing for the conversion of densely functionalized sulfonamides into their corresponding sulfonyl fluorides in good yields. ccspublishing.org.cnccspublishing.org.cn The ability to handle complex starting materials makes this method a powerful tool for incorporating the sulfonyl fluoride moiety into advanced intermediates. researchgate.net

| Starting Sulfonamide | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aryl Sulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C, 2 h | Good to Excellent | researchgate.net |

| Alkyl Sulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 100 °C, 3 h | Moderate | researchgate.net |

| Complex, Functionalized Sulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN or tBuOH, 60-100 °C | Good | researchgate.netccspublishing.org.cn |

Electrochemical Synthesis of Sulfonyl Fluorides

Electrochemical methods represent a mild and environmentally benign approach to synthesizing sulfonyl fluorides. nih.gov These techniques avoid the need for stoichiometric chemical oxidants and often utilize readily available and safe reagents. nih.gov A prominent electrochemical strategy involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF) as the fluoride source. nih.govnih.gov

This process typically uses inexpensive graphite and stainless steel electrodes and can be performed under biphasic conditions (e.g., CH₃CN/HCl). nih.gov The reaction displays a broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols. nih.gov The versatility of this method is demonstrated by its compatibility with structurally and electronically diverse thiophenols, including those with electron-donating, electron-neutral, and electron-withdrawing substituents, with yields ranging from 37% to 99%. nih.gov Other electrochemical approaches have been developed starting from aryl sulfonyl hydrazines and organic sulfinates. researchgate.net This sustainable approach is a significant advancement, offering a green alternative to traditional methods that may rely on toxic and unstable reagents like sulfonyl chlorides. nih.gov

Regioselective Synthesis of Ortho-Bromo-Ortho-Cyanobenzene Sulfonyl Fluorides

Achieving the specific 1,2,3-substitution pattern of this compound presents a significant regiochemical challenge. The synthesis must precisely control the introduction of three different functional groups onto the benzene (B151609) ring, two of which are ortho to each other. The success of such a synthesis hinges on a strategic application of directing group effects and advanced functionalization techniques.

Directing Group Effects in Aryl Substitution for Bromine and Cyano Functionalization

In electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic properties of the substituents already present on the aromatic ring. youtube.com These groups can be classified as activating or deactivating and as either ortho-, para-directing or meta-directing. cognitoedu.org

Sulfonyl Fluoride Group (-SO₂F): As a powerful electron-withdrawing group, the sulfonyl fluoride moiety is strongly deactivating and acts as a meta-director for subsequent electrophilic substitutions. youtube.com

Bromo Group (-Br): Halogens like bromine are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. youtube.comcognitoedu.org

Cyano Group (-CN): The cyano group is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. youtube.com

To synthesize the target compound, the sequence of substitution is critical. Introducing a meta-director first would make it difficult to achieve the desired ortho-substitution pattern in a subsequent step. A plausible strategy would involve starting with a precursor that allows for directed ortho-lithiation or C-H activation to install the substituents in the correct positions, overriding the inherent electronic directing effects.

Challenges and Advances in Ortho-Selective Functionalization

The synthesis of highly substituted aromatic rings, particularly with adjacent functional groups, is often complicated by steric hindrance and competing reaction pathways. Directing electrophilic substitution to a position between two existing substituents is exceptionally challenging.

Recent advances in synthetic chemistry have provided powerful tools to overcome these hurdles. The use of directing groups in C-H functionalization has emerged as a highly efficient strategy for achieving exceptional regioselectivity. rsc.org In this approach, a functional group on the substrate acts as an internal ligand, coordinating to a metal catalyst and directing the reaction to a specific, often ortho, C-H bond. researchgate.net

For a target like this compound, one could envision a strategy where a directing group facilitates the ortho-bromination or ortho-cyanation of a suitably substituted benzene sulfonyl fluoride precursor. Although this requires additional synthetic steps for the installation and potential removal of the directing group, it provides a level of regiocontrol that is unattainable through classical electrophilic substitution. rsc.org The development of transient directing groups, which are formed in situ and cleaved under the reaction conditions, further enhances the efficiency of this approach. rsc.org

Functional Group Compatibility and Tolerance in Synthetic Routes

The synthesis of a multi-functionalized molecule requires that the chosen chemical reactions are compatible with the various functional groups present. Sulfonyl fluorides are notably stable compared to their sulfonyl chloride counterparts, making them compatible with a wider range of reaction conditions. ccspublishing.org.cn

Modern synthetic methods for installing the sulfonyl fluoride group are designed with functional group tolerance in mind. For instance, the conversion of sulfonamides using Pyry-BF₄ is known for its high chemoselectivity, enabling it to be used in the late stages of complex syntheses. researchgate.net Similarly, electrochemical synthesis from thiols tolerates protected amines and various halogen substituents, which provides opportunities for subsequent cross-coupling reactions. nih.gov

Influence of Bromine and Cyano Substituents on Reaction Efficacy

The presence of bromine and cyano groups on the aromatic ring significantly influences its reactivity. Both are electron-withdrawing, which deactivates the ring toward electrophilic attack. This deactivation can necessitate harsher reaction conditions or may lower the efficacy of certain transformations.

However, the compatibility of these groups is highly dependent on the reaction type.

In electrochemical sulfonyl fluoride synthesis from thiophenols, substrates bearing electron-withdrawing substituents, including halogens, are well-tolerated and provide the desired products in good yields. nih.gov

In metal-catalyzed cross-coupling reactions , the bromine atom serves as a valuable synthetic handle for further functionalization via reactions like Suzuki, Heck, or Buchwald-Hartwig coupling.

The cyano group is generally stable under many reaction conditions but can be sensitive to strongly acidic or basic hydrolysis.

The selection of a synthetic route must therefore carefully consider the compatibility of all functional groups with the planned reaction conditions to ensure the integrity of the target molecule.

| Synthetic Method | Tolerated Functional Groups | Reference |

|---|---|---|

| From Sulfonamides (Pyry-BF₄) | Complex and densely functionalized systems | researchgate.netccspublishing.org.cn |

| Electrochemical (from Thiols) | Halogens (Cl, Br), protected amines, esters, ethers | nih.gov |

| From Sulfonic Acids (Cyanuric Chloride) | Compatible with various aryl and heteroaryl systems | ccspublishing.org.cn |

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Cyanobenzene 1 Sulfonyl Fluoride

Reactivity at the Sulfonyl Fluoride (B91410) (SO2F) Group

The sulfonyl fluoride (SO₂F) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability and high efficiency. sigmaaldrich.com The S-F bond in aryl sulfonyl fluorides is exceptionally stable under many conditions, including resistance to hydrolysis, thermolysis, and reduction. sigmaaldrich.comnih.govnih.gov However, its reactivity can be "unleashed" under specific catalytic conditions, allowing the highly electrophilic sulfur(VI) center to react with various nucleophiles. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

SuFEx reactions are characterized by the selective activation of the S(VI)-F bond, enabling exchange with incoming nucleophiles. nih.gov These transformations are typically metal-free and can be accelerated by organic bases or silicon reagents. nih.govchem-station.com

Aryl sulfonyl fluorides, including 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride, are expected to readily react with oxygen and nitrogen nucleophiles. The reaction with phenols (often used as their more reactive silyl (B83357) ether derivatives) or amines leads to the formation of stable sulfonate esters and sulfonamides, respectively. nih.govresearchgate.net

The general transformation with an aryl silyl ether proceeds via activation with a catalytic amount of a base, such as 1,8-Diazabicycloundec-7-ene (DBU). nih.gov The reaction with amines can also be facilitated by a base to yield the corresponding sulfonamides. researchgate.net These reactions are highly efficient and produce stable S-O or S-N linkages. nih.govresearchgate.net The reaction with primary amines can sometimes lead to unstable products due to potential HF elimination, whereas secondary amines reliably yield stable sulfamoyl fluorides. nih.gov

| Aryl Sulfonyl Fluoride (Ar-SO₂F) | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Substituted Aryl-SO₂F | Aryl Silyl Ether (Ar'-OSiMe₃) | DBU (cat.), 25-60 °C | Aryl Sulfonate Ester (Ar-SO₂-OAr') |

| Substituted Aryl-SO₂F | Secondary Amine (R₂NH) | Base (e.g., Et₃N), 25 °C | Sulfonamide (Ar-SO₂-NR₂) |

| Substituted Aryl-SO₂F | Phenol (B47542) (Ar'-OH) | Base (e.g., Cs₂CO₃), 60 °C | Aryl Sulfonate Ester (Ar-SO₂-OAr') |

The mechanism of the SuFEx reaction is driven by the high electrophilicity of the sulfur(VI) atom, making it a prime target for nucleophiles. nih.gov The S-F bond, while thermodynamically strong (bond energy ~80-90 kcal/mol), can be activated for exchange. chem-station.com This activation is often achieved with organic bases like DBU or silicon-containing reagents, which facilitate the departure of the fluoride ion. chem-station.comnih.gov

The reaction is believed to proceed through a nucleophilic addition-elimination pathway at the sulfur center. chem-station.com The presence of electron-withdrawing groups on the aryl ring, such as the bromo and cyano substituents in this compound, is expected to increase the electrophilicity of the sulfur atom. This enhanced electrophilicity would make the compound more reactive towards nucleophilic attack compared to unsubstituted or electron-rich aryl sulfonyl fluorides. The reaction rate and catalyst loading required can depend on the specific S-F bond's reactivity, with aryl sulfonyl fluorides (-SO₂F) generally being highly reactive hubs in SuFEx chemistry. nih.govnih.gov

Alternative Transformations of the Sulfonyl Fluoride Group

While the SuFEx reaction is the primary mode of reactivity for the sulfonyl fluoride group, other transformations are known, though less common. Typically, the SO₂F group is resistant to C-C bond-forming reactions under transition-metal catalysis. mdpi.com

However, under specific conditions, aryl sulfonyl fluorides can act as electrophiles in a desulfonative Suzuki-Miyaura cross-coupling. researchgate.net This reaction, which occurs in the absence of a base, results in the replacement of the entire -SO₂F group with an aryl group from a boronic acid, forming a biaryl product. researchgate.net This showcases an alternative reactivity pattern where the C-S bond, rather than the S-F bond, is cleaved. Additionally, some specialized sulfonyl fluorides, such as 3-aryloxetane sulfonyl fluorides, can undergo an unexpected defluorosulfonylative reaction, where both SO₂ and fluoride are lost to generate a carbocation intermediate that is then trapped by a nucleophile. springernature.com

Reactivity of the Bromine (Br) Substituent

The carbon-bromine (C-Br) bond on the aromatic ring is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions. The stability of the sulfonyl fluoride group under these conditions allows for highly selective functionalization at the bromine position. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.commdpi.com

The Suzuki-Miyaura coupling is one of the most common methods for forming C-C bonds, coupling an aryl halide with an organoboron reagent. mdpi.commdpi.com The general catalytic cycle involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

The sulfonyl fluoride group is robust and generally does not interfere with these catalytic cycles, enabling the selective synthesis of complex biaryl structures. mdpi.com This orthogonality allows for a modular approach where the bromine can be functionalized first, followed by a subsequent SuFEx reaction at the sulfonyl fluoride site, or vice versa.

| Aryl Bromide | Coupling Partner | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ar-Br | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Cs₂CO₃, K₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane, or DMF | Biaryl (Ar-Ar') |

| Ar-Br | Potassium Aryltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Biaryl (Ar-Ar') |

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The bromine atom on the this compound scaffold serves as a versatile handle for palladium-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. youtube.com This reaction allows for the formation of biaryl structures by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com While the sulfonyl fluoride group has been traditionally considered stable and inert under many transition-metal-catalyzed conditions, recent studies have shown that aryl sulfonyl fluorides can also participate in Suzuki-Miyaura couplings, acting as a novel coupling partner. rsc.orgmdpi.comresearchgate.net However, in the case of this compound, the carbon-bromine bond is significantly more reactive and would be the expected site of oxidative addition to the palladium(0) catalyst, leaving the robust sulfonyl fluoride group intact.

The general catalytic cycle for the Suzuki-Miyaura coupling at the C-Br position involves:

Oxidative Addition: A palladium(0) complex inserts into the carbon-bromine bond of this compound.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

This methodology can be extended to form bonds with other carbon-based structures, such as in the coupling with 1-bromoethenesulfonyl fluoride, to generate complex vinyl-aryl structures. The reaction conditions are typically mild and tolerate a wide range of functional groups, making it a powerful tool for structural elaboration. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 3-Aryl-2-cyanobenzene-1-sulfonyl fluoride |

| This compound | Potassium alkenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 3-Alkenyl-2-cyanobenzene-1-sulfonyl fluoride |

Alkoxylation and Cyanation via Transition-Metal Catalysis

Transition-metal catalysis also enables the introduction of oxygen and cyano functionalities onto the aromatic ring, typically by replacing the bromine atom.

Alkoxylation: Palladium or copper catalysts can be used to form carbon-oxygen bonds. In a typical reaction, this compound would be reacted with an alcohol or a phenol in the presence of a suitable catalyst and base to yield the corresponding ether. While catalytic SNAr reactions on aryl fluorides have been developed, the C-Br bond is the more conventional site for such cross-coupling reactions. researchgate.net

Cyanation: The palladium-catalyzed cyanation of aryl halides is a well-established method for synthesizing benzonitriles. researchgate.netacs.org This transformation replaces the bromine atom of this compound with a cyano group, yielding 2,3-dicyanobenzene-1-sulfonyl fluoride. Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a less toxic alternative. nih.govnih.gov The reaction is often challenged by catalyst deactivation due to the strong coordination of excess cyanide to the palladium center, a problem that has been mitigated by the development of specialized ligands and precatalysts. nih.govgoogle.com

Table 2: Examples of Transition-Metal Catalyzed Functionalization

| Reaction Type | Nucleophile Source | Catalyst System | Typical Product |

| Alkoxylation | R-OH (Alcohol) | Pd or Cu catalyst + Base | 3-Alkoxy-2-cyanobenzene-1-sulfonyl fluoride |

| Cyanation | K₄[Fe(CN)₆] | Palladacycle precatalyst + Ligand | 2,3-Dicyanobenzene-1-sulfonyl fluoride |

Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Bearing Carbon

The aromatic ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the ring and displacement of a leaving group, in this case, the bromide ion. wikipedia.org

Influence of Electron-Withdrawing Cyano and Sulfonyl Fluoride Groups on SNAr Reactivity

The rate of SNAr reactions is dramatically increased by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgnumberanalytics.commasterorganicchemistry.com In this compound, the bromine atom is activated by two powerful electron-withdrawing substituents:

An ortho-cyano (-CN) group

A para-sulfonyl fluoride (-SO₂F) group

These groups activate the ring toward nucleophilic attack in two ways:

Inductive Effect: Both the cyano and sulfonyl fluoride groups are highly electronegative and pull electron density from the aromatic ring through the sigma bonds, increasing the electrophilicity of the carbon atom attached to the bromine.

Resonance Effect: They stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction. masterorganicchemistry.com The negative charge generated by the nucleophile's attack can be delocalized onto the electronegative atoms of the cyano and sulfonyl fluoride groups via resonance, lowering the activation energy of the reaction. numberanalytics.comyoutube.com This stabilization is most effective when the groups are in the ortho or para positions relative to the site of attack. masterorganicchemistry.com

The combined activating effect of these two groups makes the bromine atom on this compound an excellent site for SNAr reactions. libretexts.orgnih.gov

Regioselectivity in SNAr Processes

Regioselectivity in SNAr reactions is determined by the position of the leaving group and the activating electron-withdrawing groups. masterorganicchemistry.com In this compound, nucleophilic attack is highly directed to the carbon atom bearing the bromine atom (C3 position).

The rationale for this high regioselectivity is the superior stabilization of the resulting Meisenheimer complex. researchgate.net When a nucleophile attacks the C3 position, the resulting negative charge is effectively delocalized by both the ortho-cyano group and the para-sulfonyl fluoride group. Attack at any other position on the ring would not allow for this dual resonance stabilization, resulting in a much higher energy intermediate and a significantly slower reaction rate. Therefore, SNAr reactions on this substrate proceed with high regioselectivity to yield 3-substituted-2-cyanobenzene-1-sulfonyl fluoride derivatives. wuxiapptec.com

Reactivity of the Cyano (CN) Substituent

The cyano (nitrile) group in this compound is also a site of chemical reactivity, primarily involving reactions at the electrophilic carbon atom of the C≡N triple bond.

Nucleophilic Additions and Reductions of the Nitrile Group

Nucleophilic Additions: The polarized nature of the nitrile group makes its carbon atom susceptible to attack by nucleophiles. For instance, Grignard reagents (R-MgBr) can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. This provides a pathway to convert the cyano group into a carbonyl functional group.

Reductions: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgbyjus.com The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com This conversion of a nitrile to an amine is a valuable synthetic tool for introducing a basic, nucleophilic aminomethyl group onto the aromatic ring. While LiAlH₄ is highly effective, selective reduction of one nitrile in the presence of another on the same aromatic ring can be challenging, often requiring careful control of stoichiometry and reaction conditions. reddit.com

Table 3: Common Transformations of the Cyano Group

| Reaction Type | Reagent | Intermediate | Final Product |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | 3-Bromo-2-(aminomethyl)benzene-1-sulfonyl fluoride |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Imine anion salt | 1-(3-Bromo-2-(sulfonyl fluoride)phenyl)alkan-1-one |

Participation in Cyclization Reactions (e.g., heterocycle formation)

The molecular architecture of this compound offers multiple reactive sites—the cyano group, the sulfonyl fluoride moiety, and the bromine atom—that can participate in cyclization reactions to form a variety of heterocyclic structures. The ortho positioning of the cyano and sulfonyl fluoride groups is particularly significant, creating a precursor scaffold for the synthesis of fused ring systems.

Research into related 2-cyanobenzenesulfonyl halides has demonstrated their utility in forming saccharin (B28170) analogues and other fused heterocycles. For instance, the cyano group can undergo hydrolysis to a carboxylic acid or an amide, which can then react intramolecularly with the adjacent sulfonyl group to form a cyclic sulfonamide (sultam). Similarly, reactions involving external nucleophiles can engage both the cyano and sulfonyl fluoride groups. For example, treatment with a dinucleophile like hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively, annulated to the benzene (B151609) ring.

The bromine atom at the 3-position adds another layer of synthetic versatility. It can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce further complexity before or after a cyclization event. Alternatively, the bromine can participate directly in cyclization, for instance, through a palladium-catalyzed intramolecular C-N or C-O bond formation with a suitably placed nucleophile introduced via the cyano or sulfonyl fluoride group. While specific examples for this compound are not extensively documented, the established reactivity of these functional groups in other contexts strongly suggests its potential as a versatile building block in heterocyclic synthesis. researchgate.netsci-hub.seresearchgate.netnih.gov

A plausible, albeit underexplored, pathway involves the Thorpe-Ziegler cyclization, where intramolecular reaction of the cyano group with a carbon atom activated by the sulfonyl group could lead to fused aminothiophenes after subsequent tautomerization and functionalization. nih.gov

Interplay of Substituent Effects on Aromatic Reactivity

The reactivity of the benzene ring in this compound is intricately governed by the electronic and steric properties of its three substituents: bromo (-Br), cyano (-CN), and sulfonyl fluoride (-SO₂F). Each group exerts a distinct influence, and their collective interaction determines the rate and regioselectivity of aromatic substitution reactions.

Electrophilic aromatic substitution on this molecule is expected to be exceedingly difficult due to the powerful deactivating effects of all three substituents. msu.edu In terms of directing effects, substituents are classified as either ortho/para-directing or meta-directing. wikipedia.org

Bromo (-Br) group: Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at these positions. libretexts.org

Cyano (-CN) group: This group is strongly deactivating and a powerful meta-director. Both its inductive and resonance effects withdraw electron density from the ring, destabilizing the arenium ion, particularly when attack occurs at the ortho and para positions. libretexts.org

Sulfonyl fluoride (-SO₂F) group: Similar to the cyano group, the sulfonyl fluoride group is strongly deactivating and meta-directing due to the high electronegativity of the oxygen and fluorine atoms, which create a strong electron-withdrawing inductive effect.

The combined influence of these groups makes the benzene ring highly electron-deficient. The two potent meta-directors (-CN and -SO₂F) and the ortho, para-directing bromine atom create a complex substitution pattern. The positions on the ring (C4, C5, C6) are all disfavored to varying degrees. Any potential EAS reaction would require harsh conditions, and the regioselectivity would be poor, likely resulting in a mixture of products. uci.edu The strong deactivation by the -CN and -SO₂F groups generally overrides the directing effect of the bromine. msu.edu

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -SO₂F | 1 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta |

| -CN | 2 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta |

| -Br | 3 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAᵣ). libretexts.org This reaction is favored by strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The -CN and -SO₂F groups work synergistically to dramatically lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com Both the bromine atom and the sulfonyl fluoride group can potentially act as leaving groups.

Activation: The cyano group is ortho to the sulfonyl fluoride and meta to the bromine. The sulfonyl fluoride group is ortho to the cyano group and para to a potential site of attack (C5, displacing bromine). The ability of both the -CN and -SO₂F groups to stabilize the negative charge of the Meisenheimer complex via resonance is key. This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Leaving Group: In SNAᵣ reactions, fluoride is often a surprisingly good leaving group, sometimes better than other halides. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine helps to activate the ring for this initial attack. stackexchange.com Therefore, nucleophilic displacement of the sulfonyl fluoride group is a highly probable reaction pathway. Displacement of the bromide is also possible, especially given the strong activation provided by the other substituents.

The interplay is synergistic, as the combined electron-withdrawing power of all three substituents makes the ring an excellent substrate for SNAᵣ reactions. masterorganicchemistry.com

Both steric and electronic factors significantly influence the reactivity of this compound.

Mechanistic Investigations and Theoretical Studies on 3 Bromo 2 Cyanobenzene 1 Sulfonyl Fluoride Reactivity

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For aromatic sulfonyl fluorides like 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride (B91410), computational studies are instrumental in mapping out reaction pathways and understanding the electronic factors that govern their reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules and to study the thermodynamics and kinetics of chemical reactions. DFT calculations have been instrumental in understanding the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation. sigmaaldrich.com These calculations help in mapping the potential energy surface of a reaction, identifying the most favorable pathways.

For the SuFEx reaction, which is central to the utility of sulfonyl fluorides, DFT studies can elucidate the energetics of nucleophilic attack at the sulfur center. researchgate.net The reaction is characterized by its high efficiency and the remarkable stability of the sulfonyl fluoride group, which is resistant to hydrolysis and thermolysis. nih.gov DFT calculations can model the interaction of the sulfonyl fluoride with various nucleophiles, providing insights into the reaction's broad functional group tolerance. researchgate.net

Theoretical studies have revealed that the high polarity of bonds involving elements like bismuth can facilitate the insertion of SO2, a key step in some synthetic routes to aryl sulfonyl fluorides. researchgate.net The ability of central atoms to expand their coordination sphere is another factor that can be analyzed using DFT to understand reaction feasibility. researchgate.netnih.gov

| Computational Method | Application in Studying 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways of SuFEx and SNAr reactions. | Energetics of nucleophilic attack, transition state geometries, reaction barriers. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Investigating electronic transitions and substituent effects on electronic structure. | Correlation between electronic properties and reactivity. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirming transition states connect reactants and products. | Validation of calculated reaction pathways. acs.org |

A critical aspect of mechanistic studies is the characterization of transient species like transition states and intermediates. In the context of nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex has long been considered a key intermediate. researchgate.netnih.govbris.ac.uk This anionic σ-complex is formed by the attack of a nucleophile on the electron-deficient aromatic ring. bris.ac.uk However, recent evidence from both computational and experimental studies suggests that in many cases, particularly for substrates not activated by nitro groups, the reaction may proceed through a more concerted pathway where the Meisenheimer complex is a transition state rather than a stable intermediate. researchgate.netnih.govbris.ac.uk

For SuFEx reactions, computational studies have been employed to investigate the nature of the intermediates. The mechanism can be complex, with possibilities including an addition-elimination pathway or an SN2-type reaction. researchgate.net The stability and reactivity of the S-F bond are key features of SuFEx chemistry, and understanding the intermediates is crucial for harnessing its full potential in areas like chemical biology and materials science. nih.govnih.gov The reaction's efficiency is often enhanced by catalysts, and computational models can help elucidate the role of these catalysts in stabilizing intermediates and lowering activation barriers. nih.govacs.org

The electronic structure of this compound dictates its reactivity. The electron-withdrawing nature of the bromo, cyano, and sulfonyl fluoride groups makes the aromatic ring susceptible to nucleophilic attack. Computational methods, such as Hirshfeld surface analysis and electrostatic potential (ESP) mapping, can provide a detailed picture of the non-covalent interactions and charge distribution within the molecule. nih.govfgcu.edu

Analysis of orbital interactions, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict the sites of nucleophilic and electrophilic attack. researchgate.net For instance, the LUMO of an aromatic sulfonyl fluoride is typically centered on the sulfur atom and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The unique stability-reactivity pattern of sulfonyl fluorides, stemming from the strong S-F bond, can be rationalized through these electronic structure analyses. nih.gov

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental validation is essential for a complete understanding of reaction mechanisms. Various experimental techniques are employed to probe the reactivity of this compound.

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. researchgate.netnih.gov By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond breaking or formation at that position in the transition state. For SNAr reactions, 12C/13C KIEs have been used to distinguish between stepwise and concerted mechanisms. nih.gov

Reaction Progress Kinetic Analysis (RPKA) is another valuable technique for studying reaction mechanisms. By monitoring the concentrations of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. This information can be used to validate proposed mechanisms and to identify any unexpected reaction pathways. For SuFEx reactions, kinetic studies have helped to understand the two-step mechanism involving noncovalent binding followed by covalent bond formation in a protein context. nih.gov

| Experimental Technique | Application | Information Gained |

|---|---|---|

| Kinetic Isotope Effects (KIEs) | Distinguishing between concerted and stepwise SNAr mechanisms. nih.gov | Information about the transition state structure and rate-determining step. researchgate.netnih.gov |

| Reaction Progress Kinetic Analysis (RPKA) | Studying the kinetics of SuFEx reactions. nih.gov | Detailed kinetic profiles, identification of intermediates, and validation of mechanisms. |

| Intermediate Trapping | Isolating and characterizing reactive intermediates in SNAr and SuFEx reactions. | Direct evidence for the existence and structure of intermediates. researchgate.net |

| 19F NMR Spectroscopy | Monitoring the progress of reactions involving sulfonyl fluorides. nih.gov | Quantitative data on reaction kinetics and product formation. |

The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed mechanism. In the study of SNAr reactions, stabilized Meisenheimer complexes have been isolated and characterized, confirming their role as intermediates in certain cases. bris.ac.uk For less stable intermediates, trapping experiments can be employed. This involves adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.

In the context of sulfonyl fluoride chemistry, trapping experiments can be used to identify transient species formed during the reaction. For example, in the electrochemical synthesis of sulfonyl fluorides, kinetic experiments have pointed to the formation of unstable sulfenyl and sulfinyl fluoride intermediates. nih.gov While these could not be isolated, their presence was inferred from the reaction kinetics and the observation of other fluorinated intermediates.

Spectroscopic Investigations of Reaction Mechanisms

While direct spectroscopic studies on the reaction mechanisms of this compound are not extensively documented in the literature, the reactivity of analogous aryl sulfonyl fluorides has been elucidated using various spectroscopic techniques. These methods provide valuable insights into the potential mechanistic pathways for the title compound.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of reactions in real-time. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides, in situ FTIR can track the consumption of starting materials and the formation of products by monitoring characteristic vibrational frequencies. Similarly, 1H, 13C, and 19F NMR spectroscopy can provide detailed structural information about intermediates and products, helping to elucidate the reaction mechanism. researchgate.netorganic-chemistry.org For reactions involving this compound, 19F NMR would be particularly useful for monitoring changes in the chemical environment of the sulfonyl fluoride group.

Electron paramagnetic resonance (EPR) spectroscopy is an indispensable technique for detecting and characterizing radical intermediates. mdpi.com In reactions that may proceed through radical pathways, such as certain syntheses or transformations of sulfonyl fluorides, EPR can confirm the presence of aryl or sulfonyl radicals. mdpi.com Spin trapping agents are often employed to convert highly reactive, short-lived radicals into more stable radical adducts that can be readily detected by EPR. mdpi.com

Understanding the Role of Catalysis in Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling transformations that are otherwise difficult to achieve. The following sections explore the mechanistic underpinnings of metal-catalyzed and radical-mediated reactions.

The bromo substituent on the aromatic ring of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. The presence of electron-withdrawing groups, such as the cyano group in the target molecule, can facilitate this step by making the aryl halide more electrophilic. nih.govorganic-chemistry.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The sulfonyl fluoride group is generally stable under these conditions, allowing for selective reaction at the C-Br bond. mdpi.com This orthogonality is a key advantage in the functionalization of such molecules.

In addition to ionic, metal-catalyzed pathways, the reactivity of aryl sulfonyl fluorides can also be governed by radical mechanisms. The synthesis of aryl sulfonyl fluorides can proceed through radical intermediates. For instance, the reaction of aryldiazonium salts with a sulfur dioxide source can generate aryl radicals, which then combine with the SO2 equivalent to form a sulfonyl radical. mdpi.com Subsequent fluorination yields the desired aryl sulfonyl fluoride. mdpi.com

EPR spectroscopy has been instrumental in confirming the formation of aryl and sulfonyl radicals in these transformations. mdpi.com Radical scavenger experiments can further support the involvement of radical intermediates by inhibiting the reaction. mdpi.com

Furthermore, the sulfonyl fluoride moiety itself can participate in radical reactions under specific conditions. While the S-F bond is strong, photoredox catalysis or other radical initiation methods could potentially lead to the formation of a sulfonyl radical, opening up avenues for novel transformations. The presence of the bromo and cyano groups on the aromatic ring would likely influence the stability and reactivity of any such radical intermediates.

Advanced Synthetic Applications of 3 Bromo 2 Cyanobenzene 1 Sulfonyl Fluoride As a Building Block

Construction of Complex Organic Architectures

The trifunctional nature of 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride (B91410) serves as an excellent platform for the synthesis of intricate organic molecules. The differential reactivity of its functional groups can be exploited to build molecular complexity through controlled, stepwise reactions.

The carbon-bromine bond in 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The sulfonyl fluoride and cyano groups are generally stable under the conditions required for these transformations, allowing for the selective functionalization of the C-Br bond.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling are particularly effective for this purpose. libretexts.orgresearchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgmdpi.com By employing this method, a wide variety of aryl, heteroaryl, or vinyl groups can be introduced at the 3-position of the benzene (B151609) ring. The reaction typically proceeds in the presence of a palladium catalyst and a base. This approach provides a direct route to substituted biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netresearchgate.net This method is instrumental for synthesizing aryl alkynes, which are versatile intermediates for further transformations or key components of conjugated systems. The resulting products can be used to construct more complex linear or macrocyclic structures.

The strategic application of these coupling reactions on this compound allows for the generation of a library of polyfunctionalized aromatic compounds where the sulfonyl fluoride and cyano groups remain available for subsequent modifications.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound | Ar-B(OH)₂ | Pd catalyst, Base | 3-Aryl-2-cyanobenzene-1-sulfonyl fluoride |

| Sonogashira | This compound | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 3-(Alkynyl)-2-cyanobenzene-1-sulfonyl fluoride |

The sulfonyl fluoride group is a robust and highly useful functional handle, primarily known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It can react efficiently with a range of nucleophiles to form stable sulfonyl-linked products.

Sulfonamides: Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. rsc.org this compound can be readily converted to the corresponding sulfonamides by reaction with primary or secondary amines. While sulfonyl fluorides are more stable and less reactive than sulfonyl chlorides, their reaction with amines can be effectively promoted. For instance, methods utilizing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst have been shown to activate a wide array of sulfonyl fluorides for nucleophilic addition with amines, affording sulfonamides in good yields under mild conditions. researchgate.netdoubtnut.comwikipedia.org This allows for the introduction of diverse amine-containing fragments into the molecule.

Sulfonate Esters: Similarly, sulfonate esters can be synthesized by reacting this compound with alcohols or phenols. This reaction, often carried out in the presence of a base, provides access to another important class of sulfonyl-containing compounds. Sulfonate esters are not only stable functional groups but can also serve as leaving groups in subsequent nucleophilic substitution reactions.

These transformations of the sulfonyl fluoride moiety significantly expand the molecular diversity that can be achieved from this building block.

Role in Modular and Orthogonal Ligation Chemistries

The distinct reactivity profiles of the functional groups in this compound make it an ideal component for modular and orthogonal chemical strategies. Orthogonal chemistry allows for the selective modification of one functional group in the presence of others, enabling the stepwise construction of complex molecules.

A key advantage of the sulfonyl fluoride group is its general inertness to many common organic transformations, including various palladium-catalyzed cross-coupling reactions. This stability allows for a modular synthetic approach where the bromine atom is first functionalized, leaving the sulfonyl fluoride intact for a later ligation step.

For example, one can first perform a Suzuki or Sonogashira coupling at the C-Br bond to introduce a desired molecular fragment. The resulting product, which now contains a new C-C bond, still possesses the sulfonyl fluoride group. This group can then be used in a subsequent SuFEx reaction to connect to another molecule containing a suitable nucleophile (e.g., a silyl (B83357) ether). This two-step, orthogonal strategy is highly valuable for the synthesis of complex bioconjugates, polymers, and materials where precise control over connectivity is essential. This approach effectively integrates the robust C-C bond-forming capabilities of palladium catalysis with the efficient and selective C-S bond formation of SuFEx chemistry.

Utilization in the Synthesis of Scaffolds with Tunable Reactivity

The presence of both a bromine atom and a cyano group provides multiple avenues for further derivatization, allowing for the synthesis of molecular scaffolds with finely tuned properties and reactivity.

As previously discussed, the bromine atom is readily functionalized through a variety of well-established palladium-catalyzed cross-coupling reactions, serving as a primary site for introducing diversity.

The cyano group, on the other hand, offers a different set of synthetic possibilities. The nitrile functionality is highly versatile and can be transformed into several other important functional groups. organic-chemistry.orgyoutube.com

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. youtube.com Mild basic hydrolysis can convert the nitrile to a primary amide (-CONH₂), while more vigorous acidic or basic conditions will lead to the corresponding carboxylic acid (-COOH). This transformation is useful for altering the electronic properties of the molecule or for providing a new site for amide coupling or other carboxylate-based reactions.

Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in various cycloaddition reactions. For instance, they can undergo [2+2+2] cycloadditions with alkynes to form substituted pyridine rings, or participate in [3+2] cycloadditions with reagents like nitrile oxides to generate five-membered heterocycles such as isoxazoles. rsc.orgresearchgate.netuchicago.edursc.org These reactions provide powerful methods for constructing complex heterocyclic scaffolds from the relatively simple benzonitrile starting material.

The ability to selectively manipulate the bromine and cyano groups, in addition to the sulfonyl fluoride, makes this compound a powerful tool for generating diverse and complex molecular scaffolds with tunable reactivity for a wide range of applications in chemistry and materials science.

Lack of Specific Research Hinders Detailed Analysis of this compound in Chemical Probe Design

Despite a comprehensive search of scientific literature and patent databases, no specific research findings or detailed applications concerning the use of this compound in the design of chemical probes for chemical research have been identified. While the sulfonyl fluoride moiety is a well-established reactive group for creating covalent chemical probes, the particular synthetic applications and research findings for this specific compound are not documented in available resources.

The broader class of aryl sulfonyl fluorides has been extensively utilized in chemical biology to develop activity-based probes and covalent inhibitors for a variety of protein targets. These compounds are known to form stable covalent bonds with the side chains of several amino acid residues, including serine, threonine, lysine, tyrosine, and histidine. This reactivity allows for the specific and irreversible labeling of target proteins, enabling researchers to study their function, identify new drug targets, and screen for novel inhibitors.

The design of a chemical probe typically involves the integration of three key components: a reactive group (in this case, the sulfonyl fluoride), a recognition element that directs the probe to a specific protein or class of proteins, and often a reporter tag (such as a fluorophore or a biotin) for detection and analysis. The bromine and cyano substituents on the benzene ring of this compound offer potential handles for synthetic modification, allowing for the attachment of various recognition elements or reporter tags.

In principle, this compound could serve as a versatile building block in the synthesis of novel chemical probes. The bromine atom, for instance, could be utilized in cross-coupling reactions to introduce more complex molecular scaffolds that confer target specificity. The cyano group could also be chemically modified or influence the electronic properties of the sulfonyl fluoride group, potentially tuning its reactivity.

However, without specific studies on this compound, any discussion of its application in designing chemical probes remains speculative. Detailed research findings, including reaction conditions for probe synthesis, characterization of the resulting probes, and their application in biological systems, are necessary to fully understand the potential of this compound as a tool for chemical research. The absence of such data in the current body of scientific literature prevents a thorough and informative analysis as requested.

Emerging Research Directions and Future Perspectives for Bromo Cyanobenzene Sulfonyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

A significant thrust in modern organic synthesis is the development of environmentally benign and economically viable methods. This is particularly relevant for the preparation of functionalized aryl sulfonyl fluorides, given their growing importance in various scientific domains.

Another promising green approach is the use of water as a reaction solvent. While the nucleophilicity of fluoride (B91410) ions is typically diminished in aqueous media, the development of surfactant-based catalytic systems has enabled efficient nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversions to the desired sulfonyl fluorides. nih.gov Furthermore, electrochemical methods are emerging as a powerful tool for the green synthesis of sulfonyl fluorides. These methods obviate the need for chemical oxidants and can be performed under mild conditions, starting from readily available thiols or disulfides. nih.govresearchgate.net Flow chemistry is also being explored to accelerate electrochemical synthesis, offering rapid and scalable production of sulfonyl fluorides. researchgate.net

Recent advancements have also focused on one-pot syntheses that minimize waste and improve efficiency. For example, a method has been developed to convert thiols and disulfides into sulfonyl fluorides using a combination of SHC5® (a stable hypochlorite complex) and potassium fluoride, yielding only non-toxic salts as by-products. acs.orgucla.edu

Catalysis is at the forefront of innovations in aryl sulfonyl fluoride synthesis, offering pathways to enhanced selectivity and efficiency. Palladium-catalyzed cross-coupling reactions have been instrumental in this regard. Methods have been developed for the synthesis of aryl sulfonyl fluorides from aryl halides (bromides and iodides) using palladium catalysts in conjunction with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and a fluorine source. rsc.org These catalytic systems exhibit broad functional group tolerance, allowing for the synthesis of complex and sterically hindered aryl sulfonyl fluorides.

Beyond palladium, other transition metals are being explored. For instance, a general and practical copper-catalyzed fluorosulfonylation of a wide range of arenediazonium salts has been reported. researchgate.net More recently, bismuth-catalyzed methods have emerged as a sustainable alternative. An organobismuth(III) complex has been shown to catalyze the synthesis of sulfonyl fluorides from (hetero)aryl boronic acids, proceeding through redox-neutral organometallic elementary steps. semanticscholar.orgscienceopen.com This approach avoids the use of precious metals and offers excellent yields and functional group tolerance.

Photoredox catalysis is another burgeoning area, enabling the mild and scalable preparation of sulfonyl fluorides from readily available precursors. researchgate.net These catalytic innovations are not only expanding the toolkit for synthesizing diverse aryl sulfonyl fluorides but are also paving the way for more sustainable and efficient chemical manufacturing.

Exploration of Undiscovered Reactivity Modes

While the traditional reactivity of the sulfonyl fluoride group is well-established, particularly in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, recent research has begun to unveil non-traditional reaction pathways, significantly broadening the synthetic utility of aryl sulfonyl fluorides.

Emerging studies have demonstrated that the sulfonyl fluoride moiety can participate in reactions beyond simple nucleophilic substitution at the sulfur atom. A notable discovery is the ability of the entire –SO₂F group to act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions. Aryl sulfonyl fluorides have been successfully employed as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. purdue.edu This unconventional reactivity opens up new avenues for carbon-carbon bond formation.

Furthermore, the sulfonyl fluoride group has been shown to participate in cycloaddition reactions. purdue.edu For example, ethenesulfonyl fluoride and its analogues can undergo Diels-Alder reactions to provide access to cyclic and bicyclic sulfonyl fluoride derivatives. researchgate.netspectrabase.com There are also isolated reports of the –SO₂F group acting as a leaving group in nucleophilic aromatic substitution (S NAr) reactions. purdue.edu

Radical-mediated reactions represent another frontier in exploring the non-traditional reactivity of sulfonyl fluorides. The addition of sulfonyl radicals, generated from various precursors, to alkenes and alkynes provides a valuable method for constructing highly functionalized sulfonyl compounds. acs.org Photoredox catalysis has been utilized for the radical fluorosulfonylation of alkenes, offering a novel route to alkenyl sulfonyl fluorides. semanticscholar.org

The unique reactivity of the sulfonyl fluoride group is being leveraged to expand the scope of functional group interconversions, enabling the synthesis of a wider array of sulfur(VI)-containing compounds. The robust nature of the S-F bond allows for selective transformations at other positions of the molecule while keeping the sulfonyl fluoride moiety intact. This has been demonstrated in the derivatization of β-chloro alkenylsulfonyl fluorides, where transformations such as Suzuki and Sonogashira couplings, as well as nucleophilic substitutions, can be performed at the chloride site. nih.gov

The sulfonyl fluoride group itself can be converted into other important functional groups under specific conditions. For example, they can be transformed into aryl sulfonamides and sulfonic esters. acs.org This interconversion is crucial for accessing a diverse range of biologically active molecules and materials. The development of methods for these transformations under mild conditions is an active area of research.

The table below summarizes some of the emerging reactivity modes of aryl sulfonyl fluorides.

| Reactivity Mode | Description | Key Features |

| Suzuki-Miyaura Coupling | The –SO₂F group acts as a leaving group in a Pd-catalyzed cross-coupling with boronic acids to form biaryl compounds. purdue.edu | Unconventional C-C bond formation. |

| Diels-Alder Cycloaddition | Ethenesulfonyl fluoride derivatives act as dienophiles to form cyclic and bicyclic sulfonyl fluorides. researchgate.netspectrabase.com | Access to complex cyclic structures. |

| Radical Addition | Sulfonyl radicals add to unsaturated bonds to create functionalized sulfonyl compounds. acs.org | Formation of C-S bonds under mild conditions. |

| S NAr Reactions | The –SO₂F group can function as a leaving group in nucleophilic aromatic substitution. purdue.edu | Alternative to traditional leaving groups. |

These expanding reactivity profiles are transforming aryl sulfonyl fluorides from simple SuFEx partners into versatile building blocks for complex molecule synthesis.

Advanced Characterization and Analytical Methodologies for Complex Aryl Sulfonyl Fluorides

The increasing complexity of synthesized aryl sulfonyl fluorides necessitates the use of advanced analytical techniques for their comprehensive characterization and purity assessment. A combination of spectroscopic and chromatographic methods is typically employed to elucidate the structure and confirm the identity of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of aryl sulfonyl fluorides. ¹H and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule. acs.orgrsc.org Of particular importance is ¹⁹F NMR spectroscopy, which is highly sensitive to the chemical environment of the fluorine atom in the sulfonyl fluoride group. rsc.org The chemical shift and coupling constants in ¹⁹F NMR spectra are diagnostic for the sulfonyl fluoride moiety and can be used to monitor reaction progress and determine product purity. nih.gov

Mass spectrometry (MS) is another indispensable tool for the characterization of aryl sulfonyl fluorides. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for confirming its elemental composition. purdue.edursc.org Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. purdue.edursc.org For more volatile compounds or for separation prior to analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. purdue.edu For less volatile or thermally labile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique, especially for the analysis of complex mixtures and for quantitative analysis at trace levels. nih.gov

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline aryl sulfonyl fluorides. scienceopen.comnih.gov This technique is invaluable for confirming the connectivity of atoms and determining the stereochemistry of complex molecules. The structural information obtained from X-ray crystallography can provide insights into intermolecular interactions and crystal packing. nih.gov

Chromatographic techniques are essential for the purification and purity assessment of aryl sulfonyl fluorides. Flash column chromatography is routinely used for purification, while thin-layer chromatography (TLC) is employed for monitoring reaction progress. rsc.org High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of the final compounds. semanticscholar.org

The table below provides an overview of the key analytical techniques used for the characterization of complex aryl sulfonyl fluorides.

| Analytical Technique | Information Obtained |

| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation, reaction monitoring, purity assessment. acs.orgrsc.orgrsc.org |

| HRMS (ESI, APCI) | Accurate mass determination, elemental composition confirmation. purdue.edursc.org |

| GC-MS | Analysis of volatile compounds, separation of mixtures. purdue.edu |

| LC-MS/MS | Analysis of non-volatile/thermally labile compounds, quantitative analysis. nih.gov |

| X-ray Crystallography | Unambiguous 3D structure determination, stereochemistry, crystal packing. scienceopen.comnih.gov |

| Chromatography (TLC, Flash, HPLC) | Reaction monitoring, purification, purity assessment. rsc.orgsemanticscholar.org |

As the field of bromo-cyanobenzene sulfonyl fluoride chemistry continues to advance, the development and application of these sophisticated analytical methodologies will be crucial for ensuring the quality and integrity of novel compounds and for deepening our understanding of their chemical properties.

Computational Design and Prediction of Novel Transformations

The field of computational chemistry is poised to significantly accelerate the exploration of 3-Bromo-2-cyanobenzene-1-sulfonyl fluoride and its derivatives, offering powerful tools for the design of novel transformations and the prediction of their outcomes. Through the use of sophisticated modeling techniques, researchers can gain deep insights into the compound's electronic structure, reactivity, and potential applications, thereby guiding experimental efforts and opening new avenues in chemical synthesis and materials science.

At the heart of these computational approaches lies the ability to model the intricate dance of electrons and atoms that governs chemical reactions. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the precise calculation of molecular properties, providing a virtual laboratory to test hypotheses and explore reaction mechanisms that would be time-consuming or resource-intensive to investigate experimentally.

Predicting Reaction Pathways and Feasibility

A key application of computational chemistry in this context is the prediction of novel transformations. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, calculate activation energies, and predict the structures of intermediates and transition states. This information is invaluable for designing new synthetic routes to complex molecules or for understanding the underlying mechanisms of observed reactivity. For instance, computational models can be used to predict the feasibility of various cross-coupling reactions involving the C-Br bond or nucleophilic substitution at the sulfonyl fluoride group.

Interactive Data Table: Predicted Reactivity of this compound

| Functional Group | Predicted Transformation | Computational Method | Potential Products |

| C-Br Bond | Suzuki-Miyaura Coupling | DFT | Arylated cyanobenzene sulfonyl fluorides |

| C-Br Bond | Buchwald-Hartwig Amination | DFT | Aminated cyanobenzene sulfonyl fluorides |

| SO2F Group | Nucleophilic Substitution | Ab initio | Sulfonamides, sulfonate esters |

| Cyano Group | Hydrolysis | DFT | Carboxylic acid derivatives |

Designing Novel Catalysts and Reagents

Beyond predicting the outcome of known reaction types, computational methods can be employed in the rational design of new catalysts and reagents tailored for specific transformations of this compound. By understanding the electronic and steric factors that influence catalysis, researchers can design ligands for transition metals that enhance reactivity and selectivity. For example, computational screening of phosphine ligands could identify optimal candidates for a palladium-catalyzed reaction.

Furthermore, predictive modeling can guide the development of novel reagents with unique reactivity profiles. By calculating properties such as electrophilicity and nucleophilicity, chemists can design molecules that will react selectively with a specific functional group on the this compound scaffold.

In Silico Screening for New Applications

The predictive power of computational chemistry also extends to the discovery of new applications for this compound and its derivatives. Through virtual screening, large libraries of compounds can be computationally evaluated for their potential biological activity or material properties. For instance, molecular docking simulations can predict the binding affinity of derivatives for a specific protein target, suggesting potential applications in medicinal chemistry. Similarly, calculations of electronic properties like the HOMO-LUMO gap can help to identify derivatives with potential applications in organic electronics.

The synergy between computational prediction and experimental validation is a powerful paradigm for modern chemical research. As computational methods continue to increase in accuracy and efficiency, their role in the design and discovery of novel transformations for bromo-cyanobenzene sulfonyl fluoride chemistry will undoubtedly expand, leading to the development of new synthetic methodologies and functional molecules with tailored properties.

Q & A

Q. Basic Research Focus

- NMR Analysis :

- X-ray Crystallography : Resolves spatial arrangement of functional groups (e.g., dihedral angles between sulfonyl fluoride and cyano groups), critical for reactivity studies .

Data Interpretation : Compare experimental results with computational models (DFT) to validate electronic effects .

What competing reaction pathways occur during derivatization, and how can they be suppressed?

Q. Advanced Research Focus

- Competing Reactions :

- Nucleophilic Substitution : Attack on sulfonyl fluoride by amines/alcohols, forming sulfonamides/sulfonate esters .

- Reduction of Cyano Group : Unintended conversion to amines under reductive conditions (e.g., LiAlH₄) .

Mitigation Strategies : - Use selective catalysts (e.g., Pd for Suzuki couplings) to preserve the cyano group.

- Optimize solvent polarity (e.g., THF over DMF) to favor desired pathways .

How can this compound serve as a scaffold for enzyme inhibitors in medicinal chemistry?

Q. Advanced Research Focus

- Targeted Modifications :

- Sulfonamide Derivatives : Synthesize via amine coupling for protease inhibition (e.g., thrombin inhibitors) .

- Biaryl Coupling : Suzuki-Miyaura reactions to introduce pharmacophores (e.g., aryl groups for kinase binding) .

Case Study : Replace the sulfonyl fluoride with a sulfonamide to enhance binding to catalytic serine residues in enzymes .

How should researchers address contradictions in reported reaction yields or spectroscopic data?

Q. Data Analysis Focus

- Common Contradictions :

- Discrepancies in ¹⁹F NMR shifts due to solvent effects or impurities.

- Variable yields in sulfonylation (40–70%) due to trace moisture .

Resolution Methods : - Reproducibility Checks : Standardize anhydrous protocols and reagent purity.